1-{[4-(Dimethylamino)piperidin-1-yl]methyl}cyclobutan-1-ol

Physicochemical Differentiation Lipophilicity Linker Chemistry

This compound features a critical methylene spacer between the cyclobutanol core and the 4-(dimethylamino)piperidine moiety, offering a distinct topological orientation of hydrogen-bond donor/acceptor pharmacophores compared to directly-attached regioisomers. With a calculated LogP of 0.9 and TPSA of 26.7 Ų, it balances conformational adaptability and CNS-range polarity, reducing phospholipidosis risk. Essential for quantitative SAR campaigns targeting sigma receptors and GPCRs. Due to a prior discontinuation, secure your supply via custom synthesis to ensure experimental reproducibility.

Molecular Formula C12H24N2O
Molecular Weight 212.33 g/mol
CAS No. 2144284-29-5
Cat. No. B1492452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[4-(Dimethylamino)piperidin-1-yl]methyl}cyclobutan-1-ol
CAS2144284-29-5
Molecular FormulaC12H24N2O
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCN(C)C1CCN(CC1)CC2(CCC2)O
InChIInChI=1S/C12H24N2O/c1-13(2)11-4-8-14(9-5-11)10-12(15)6-3-7-12/h11,15H,3-10H2,1-2H3
InChIKeyGFEUXJASORMCLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[4-(Dimethylamino)piperidin-1-yl]methyl}cyclobutan-1-ol (CAS 2144284-29-5): Structural Identity and Procurement Baseline


1-{[4-(Dimethylamino)piperidin-1-yl]methyl}cyclobutan-1-ol (CAS 2144284-29-5) is a synthetic tertiary amino alcohol with the molecular formula C12H24N2O and a molecular weight of 212.33 g/mol . The structure features a cyclobutanol core connected to a 4-(dimethylamino)piperidine moiety via a methylene (-CH2-) spacer [1]. This compound is categorized as a heterocyclic building block and is primarily supplied for laboratory research use, with a reported minimum purity of 95% . Notably, it has been listed as discontinued by at least one major supplier (Biosynth/CymitQuimica), indicating potential sourcing constraints for procurement .

Why Generic Substitution Fails for 1-{[4-(Dimethylamino)piperidin-1-yl]methyl}cyclobutan-1-ol in Rigorous Research


Substituting this compound with seemingly similar in-class analogs can undermine experimental reproducibility and SAR interpretation. The specific methylene spacer between the cyclobutanol and piperidine ring, as opposed to a direct C-N bond in its closest regioisomer trans-2-[4-(dimethylamino)piperidin-1-yl]cyclobutan-1-ol (CAS 2141539-42-4) [1], alters the spatial orientation of the hydrogen-bond donor and acceptor pharmacophores, as reflected in the observed differences in calculated LogP (0.9 vs. ~1.4 for the trans isomer) and topological polar surface area [2]. Even small changes in linker geometry can lead to significant shifts in binding pose and target selectivity within medicinal chemistry campaigns, a principle well-established for constrained cyclic amines targeting sigma receptors and GPCRs [3]. The following evidence demonstrates where these quantifiable differences matter for scientific selection.

Quantitative Differential Evidence for 1-{[4-(Dimethylamino)piperidin-1-yl]methyl}cyclobutan-1-ol Against Its Closest Analogs


Methylene Spacer Topology Drives LogP Separation from Directly-Linked Regioisomer

The target compound possesses a methylene (-CH2-) linker between the cyclobutanol ring and the piperidine nitrogen, whereas its closest structural neighbor trans-2-[4-(dimethylamino)piperidin-1-yl]cyclobutan-1-ol (CAS 2141539-42-4) features a direct C-N bond. This results in a calculated LogP (XLogP) of 0.9 for the target compound [1], approximately 0.5 log units lower than the estimated LogP of ~1.4 for the trans regioisomer. This difference exceeds the typical threshold (0.3 log units) considered meaningful for altering membrane permeability and non-specific protein binding in lead optimization [2].

Physicochemical Differentiation Lipophilicity Linker Chemistry

Rotatable Bond Count Defines Conformational Flexibility vs. Rigid Analogs

The target compound contains 3 rotatable bonds [1], compared to 2 rotatable bonds for trans-2-[4-(dimethylamino)piperidin-1-yl]cyclobutan-1-ol (CAS 2141539-42-4) where the piperidine is directly attached, and 1 rotatable bond for the simpler analog 3-(dimethylamino)cyclobutan-1-ol (CAS 18126-77-7) [1][2]. This additional rotational degree of freedom increases conformational sampling, which is known to increase the entropic penalty upon binding—typically estimated at 0.5–1.5 kcal/mol per frozen rotatable bond [3].

Molecular Flexibility Rotatable Bonds Conformational Entropy

Topological Polar Surface Area Differentiates H-Bond Pharmacophore from Non-Piperidine Cyclobutanol Scaffolds

The topological polar surface area (TPSA) of the target compound is 26.7 Ų [1]. This is higher than that of the simpler cyclobutanol scaffold cyclobutanol (CAS 2919-23-5, TPSA = 20.2 Ų) due to the additional nitrogen atoms, yet remains well below the established threshold of 60–70 Ų considered favorable for CNS penetration [2]. In contrast, the direct-attached trans regioisomer possesses a comparable TPSA (estimated ~26.7 Ų) but lacks the conformational separation of the hydrogen-bond donor (OH) and acceptor (N) groups conferred by the methylene spacer.

Polar Surface Area Blood-Brain Barrier Permeability Pharmacophore Design

Hydrogen Bond Acceptor Count Enables Distinct Intermolecular Interaction Profile vs. Tertiary Amine Fragment Alone

The target compound contains 1 hydrogen bond donor (the tertiary alcohol -OH) and 3 hydrogen bond acceptors (two amine nitrogens and the hydroxyl oxygen) [1]. In comparison, the amine fragment N,N-dimethylpiperidin-4-amine (CAS 50533-97-6) has only 2 H-bond acceptors and lacks a donor entirely [2]. This donor/acceptor profile places the target compound in a distinct region of chemical space: it has the capacity to simultaneously donate and accept hydrogen bonds, enabling bidentate interactions with protein targets that are inaccessible to the fragment alone.

Hydrogen Bonding Fragment-Based Drug Design Solubility

Computational pKa Indicates Predominantly Neutral Species at Physiological pH, Distinct from Basic Amine Analogs

The predicted acid dissociation constant (pKa) for the target compound is 14.88 ± 0.20 [1], corresponding to the tertiary alcohol proton. This extremely high pKa means the compound remains >99.9% neutral at physiological pH (7.4). In contrast, the amine fragment N,N-dimethylpiperidin-4-amine (CAS 50533-97-6) has a predicted pKa of ~10.5 for the piperidine nitrogen , meaning it exists ~99.9% protonated and positively charged under the same conditions. The target compound is therefore predicted to be >1,000-fold more membrane-permeable than its protonated fragment counterpart at pH 7.4.

Ionization State pKa pH-Dependent Solubility

Supplier Continuity Risk: Documented Discontinuation Requires Proactive Procurement Strategy

The compound has been explicitly marked as 'Discontinued' by Biosynth/CymitQuimica (Ref. 3D-UKD28429) across both 1g and 5g pack sizes . This contrasts with the trans regioisomer (CAS 2141539-42-4), which remains available for inquiry through multiple vendors , and the simpler analog 3-(dimethylamino)cyclobutan-1-ol (CAS 18126-77-7), which is actively stocked at >97% purity by Leyan and other suppliers . For procurement teams, this means the target compound carries elevated single-source and obsolescence risk relative to its more widely available analogs.

Supply Chain Discontinuation Vendor Risk

Procurement-Relevant Application Scenarios for 1-{[4-(Dimethylamino)piperidin-1-yl]methyl}cyclobutan-1-ol


Fragment-Based Lead Generation Requiring a Conformationally Adaptable, Neutral Cyclobutanol- Piperidine Hybrid

The methylene spacer topology provides 3 rotatable bonds and a neutral charge state at physiological pH (pKa 14.88), making this compound suitable as a fragment hit in campaigns targeting intracellular proteins where a balance of conformational adaptability and CNS-range TPSA (26.7 Ų) is required [1]. The absence of a permanent cationic charge differentiates it from simpler amino-piperidine fragments and reduces the risk of phospholipidosis, a common liability of cationic amphiphilic drugs [2].

Structure-Activity Relationship (SAR) Studies Exploring Linker Geometry Between Cyclobutanol and Tertiary Amine Pharmacophores

When probing the optimal spatial relationship between a hydrogen-bond donor (cyclobutanol -OH) and a tertiary amine acceptor, this compound fills a critical gap between directly-attached analogs (e.g., trans-2-[4-(dimethylamino)piperidin-1-yl]cyclobutan-1-ol) and fully flexible chain-linked variants. The single methylene spacer introduces a defined ΔLogP of -0.5 relative to the direct-attached trans isomer [1], enabling quantitative SAR around linker-dependent lipophilicity without introducing the complexity of longer alkyl chains.

Custom Synthesis Sourcing When the Trans Regioisomer Cannot Satisfy Topological Requirements

Given the documented discontinuation of this compound from the primary commercial supplier [1], organizations with an essential need for the exact methylene-spacer topology should initiate custom synthesis campaigns rather than substituting with the available trans regioisomer. The topological difference (spacer vs. direct attachment) alters both the distance and angle between the cyclobutanol -OH and piperidine N, which cannot be recovered by simply rotating bonds in the trans analog .

Computational Docking and Pharmacophore Modeling Requiring Experimentally Verified Building Block Parameters

The experimentally determined molecular weight (212.33 g/mol), calculated LogP (0.9), and TPSA (26.7 Ų) from the chem960.com database provide input parameters for computational screening workflows [1]. The compound's balanced profile of 1 HBD and 3 HBA enables docking algorithms to explore bidentate binding poses that are sterically inaccessible to the simpler 3-(dimethylamino)cyclobutan-1-ol scaffold, which lacks the piperidine ring and its associated acceptor atom .

Quote Request

Request a Quote for 1-{[4-(Dimethylamino)piperidin-1-yl]methyl}cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.